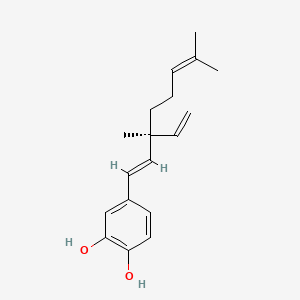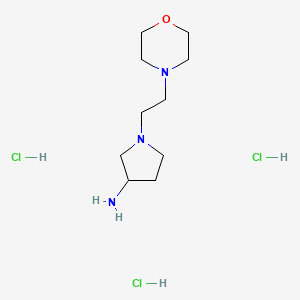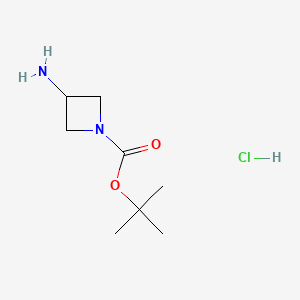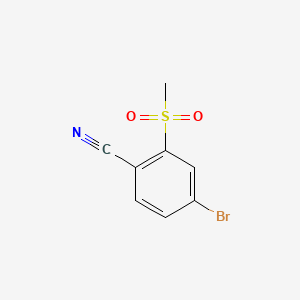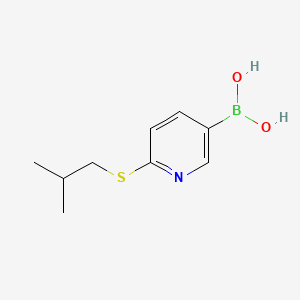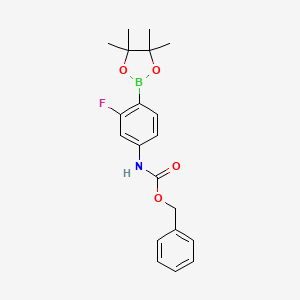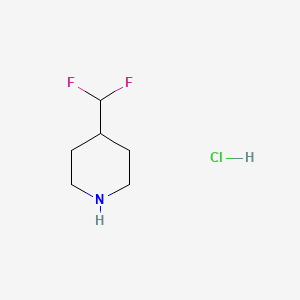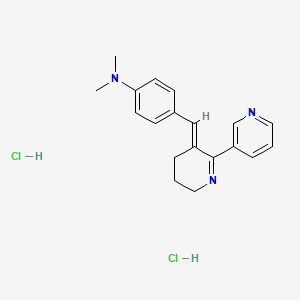
Dmab-anabaseine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde in acidic alcohol at approximately 70°C . The product is then precipitated and recrystallized using less polar solvents to obtain a high-purity compound . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions and optimizing the purification process to ensure consistency and yield.
化学反应分析
Dmab-anabaseine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding N-oxides, while reduction may yield the corresponding amines.
科学研究应用
Dmab-anabaseine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator of nicotinic acetylcholine receptors in various chemical assays.
Biology: It is used to study the function of nicotinic acetylcholine receptors in biological systems.
Medicine: It has potential therapeutic applications for cognitive enhancement and memory improvement.
作用机制
Dmab-anabaseine dihydrochloride exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a partial agonist at α7 receptors, which are predominantly found in the central nervous system . This modulation enhances cognitive functions and memory by influencing neurotransmitter release and synaptic plasticity . Additionally, it acts as an antagonist at α4β2 and other nicotinic receptors, blocking their activity and further contributing to its cognitive-enhancing effects .
相似化合物的比较
Dmab-anabaseine dihydrochloride is unique in its dual action as a partial agonist at α7 receptors and an antagonist at α4β2 receptors . Similar compounds include:
Anabaseine: A natural alkaloid that stimulates a wide variety of nicotinic acetylcholine receptors.
DMXBA (GTS-21): A synthetic derivative of anabaseine that also acts as a partial agonist at α7 receptors and is being studied for its cognitive-enhancing effects.
These compounds share similar mechanisms of action but differ in their receptor selectivity and potency, making this compound a valuable tool for research and potential therapeutic applications.
属性
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
